molecular formula C6H10N2O B12848559 rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one

rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one

Cat. No.: B12848559
M. Wt: 126.16 g/mol
InChI Key: LELWCGYOYKRSOE-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-pyrrolidone system. Key features include:

  • Molecular formula: C₆H₁₀N₂O
  • Molecular weight: 126.16 g/mol
  • Stereochemistry: Relative (rel) configuration with 3aR,6aR stereocenters .
  • Physical properties: Predicted density of 1.131 g/cm³ and boiling point of 337.2°C .
  • Applications: Serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one

InChI

InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1

InChI Key

LELWCGYOYKRSOE-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2NC1=O

Canonical SMILES

C1C2CNCC2NC1=O

Origin of Product

United States

Preparation Methods

Cyclization Approaches

  • Intramolecular cyclization is a common strategy, where a linear precursor containing appropriate functional groups undergoes ring closure to form the bicyclic system.
  • Typical cyclization conditions involve mild to moderate temperatures (0 °C to reflux temperature of the solvent, often 25–80 °C) in inert solvents such as dichloromethane or tetrahydrofuran.
  • Catalysts or reagents such as trifluoroacetic acid (TFA) are used to promote cyclization and deprotection steps.

Stereochemical Control

  • The stereochemistry at 3a and 6a is controlled by the choice of starting materials and reaction conditions.
  • Chiral auxiliaries or chiral catalysts may be employed to favor the formation of the rel-(3aR,6aR) isomer.
  • Diastereoselective hydrogenation or reduction steps are often used to set the stereocenters.

Detailed Preparation Methods from Literature and Patents

Multi-step Synthesis from Pyrrolidine Precursors (Based on EP2578586B1)

A representative synthetic route involves the following steps:

Step Description Conditions Yield (%) Notes
1 Preparation of tert-butyl protected intermediate with trifluorophenyl substituent Reaction in dichloromethane, 0 °C to RT, inert atmosphere 70-85 Protection of amine and introduction of substituents
2 Cyclization to form hexahydropyrrolo[3,4-b]pyrrolone core Addition of trifluoroacetic acid (TFA), RT 56-82 Acid-promoted cyclization and deprotection
3 Formation of fumarate salt for isolation Addition of fumaric acid 74-82 Improves compound stability and crystallinity
  • The process involves acid-mediated cyclization and salt formation to isolate the final compound as a white solid.
  • Reaction temperatures are carefully controlled to optimize yield and stereoselectivity.
  • Variations include substitution at the 5-position of the bicyclic ring to modify properties.

Continuous Flow Synthesis (Industrial Context)

  • Continuous flow reactors are used to maintain precise control over reaction parameters such as temperature, pressure, and residence time.
  • This method enhances reproducibility and scalability, ensuring consistent quality of this compound.
  • Flow chemistry also allows safer handling of reactive intermediates and acids like TFA.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Batch multi-step synthesis with acid cyclization Uses tert-butyl protection, TFA-mediated cyclization, fumarate salt formation High stereoselectivity, well-established Multiple steps, requires careful temperature control
Continuous flow synthesis Precise control of reaction parameters, scalable Improved reproducibility, safer, efficient Requires specialized equipment
Diastereoselective hydrogenation Controls stereochemistry at 3a and 6a High stereochemical purity May require expensive catalysts

Research Findings and Optimization Notes

  • Acid-mediated cyclization using trifluoroacetic acid is critical for efficient ring closure and deprotection.
  • The choice of protecting groups (e.g., tert-butyl carbamate) influences the ease of purification and yield.
  • Salt formation (e.g., fumarate salts) enhances compound stability and facilitates isolation as crystalline solids.
  • Reaction temperature range (0 °C to 80 °C) is optimized to balance reaction rate and stereochemical control.
  • Continuous flow methods are emerging as superior for industrial-scale synthesis due to better control and safety.

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Functionalized derivatives with various substituents.

Mechanism of Action

The mechanism of action of rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound is compared to analogs based on core bicyclic frameworks, substituents, and stereochemistry.

Compound Name Core Structure Substituents/Stereochemistry Molecular Formula Molecular Weight (g/mol)
rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one Pyrrolo[3,4-b]pyrrol-2-one No substituents; rel-3aR,6aR configuration C₆H₁₀N₂O 126.16
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl(2-methyl-3-furyl)methanone Pyrrolo[3,4-c]pyrrol-2-one 2-Methyl-3-furyl ketone substituent; 3aR,6aS configuration C₁₂H₁₆N₂O₂ 220.27
3,3,4-Trichlorohexahydro-pyrano[3,4-b]pyrrol-2(1H)-one Pyrano[3,4-b]pyrrol-2-one Three chlorine atoms; fused pyran ring C₇H₈Cl₃NO₂ 244.50
rel-4-Methyl-5-((3-methyl-7-((5-(4-methylpiperazine-1-carbonyl)pyridin-2-yl)amino)-3H-imidazo[4,5-b]pyridin-5-yl)oxy)picolinonitrile Pyrrolo[3,4-b]pyrrol-2-one Complex imidazopyridine-picolinonitrile substituent C₂₈H₂₈N₁₀O₂ 536.59 (estimated)

Key Observations :

  • Core structure variations: The pyrrolo[3,4-b]pyrrol-2-one core in the target compound differs from pyrrolo[3,4-c]pyrrol-2-one (ring fusion position) and pyrano[3,4-b]pyrrol-2-one (oxygen-containing ring) .
  • Stereochemical impact : The 3aR,6aR configuration of the target compound contrasts with 3aR,6aS in other analogs, affecting molecular geometry and bioactivity .

Physicochemical Properties

Critical properties influencing solubility, stability, and bioavailability:

Compound PSA (Ų) XLogP3 Boiling Point (°C) Solubility (Predicted)
This compound 41.1 -0.248 337.2 Moderate in polar solvents
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl(2-methyl-3-furyl)methanone 44.1 0.85 420.5 (estimated) Low (lipophilic substituent)
3,3,4-Trichlorohexahydro-pyrano[3,4-b]pyrrol-2(1H)-one 43.3 1.72 >300 Low (chlorine substituents)

Analysis :

  • The target compound’s lower XLogP3 (-0.248) suggests higher polarity compared to chlorinated or furyl-substituted analogs, enhancing aqueous solubility .
  • Chlorine atoms in the pyrano-pyrrolone derivative increase molecular weight and hydrophobicity, reducing bioavailability .

Insights :

  • The target compound is commercially available, reflecting optimized industrial synthesis .
  • Lower yields (43–87%) in functionalized analogs underscore challenges in introducing complex substituents .

Pharmacological and Industrial Relevance

Compound Application Notable Features Reference
This compound Kinase inhibitor intermediate High purity (>98%), used in bulk pharmaceutical synthesis
((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone Tyrosine kinase 2 (TYK2) inhibition Selective ATP-competitive activity
2-[(3aR,6aS)-2-Methylhexahydropyrrolo[3,4-c]pyrrol-5-yl]xanthen-9-one Anticancer research Binds to tubulin, disrupts microtubule assembly

Comparison :

  • The target compound’s simplicity makes it a versatile scaffold, while analogs with pyran or xanthenone groups exhibit target-specific bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one?

  • Methodological Answer : The compound is typically synthesized via stereoselective cyclization or palladium-catalyzed coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate) are used to control stereochemistry during ring formation. Deprotection with HCl yields the final bicyclic scaffold . Key steps include optimizing reaction time (e.g., 25–30 hours in xylene reflux) and purification via recrystallization (e.g., methanol) to achieve >98% purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy (particularly 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY) are used to resolve stereochemistry. Computational tools (e.g., Gaussian with DFT/B3LYP) validate dihedral angles and hydrogen bonding patterns. For example, the (3aR,6aR) configuration is confirmed by distinct NOE correlations between axial protons and adjacent nitrogen atoms .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water gradient) ensure purity (>95%). Stability studies under varying pH (1–13) and temperature (4–40°C) are monitored via 1H^{1}\text{H} NMR to detect degradation products (e.g., ring-opening or oxidation). Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage .

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolo-pyrrolone scaffold influence biological activity?

  • Methodological Answer : Comparative studies using enantiomers (e.g., (3aS,6aS) vs. (3aR,6aR)) reveal stereospecific interactions with targets like retinol-binding protein 4 (RBP4). For instance, the (3aR,6aR) isomer shows 10-fold higher binding affinity (Kd_d = 12 nM) due to optimal van der Waals contacts with hydrophobic pockets. Docking simulations (AutoDock Vina) align with SPR binding assays to rationalize activity differences .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies (e.g., 45% vs. 72%) often stem from variations in catalyst loading (Pd(OAc)2_2 at 2–5 mol%) or solvent polarity (DMF vs. THF). Systematic DoE (Design of Experiments) using parameters like temperature (80–120°C) and reaction time (12–36 hours) identifies optimal conditions. Reproducibility is enhanced by strict anhydrous handling and inert atmospheres .

Q. What computational strategies predict the compound’s reactivity in derivatization reactions?

  • Methodological Answer : DFT calculations (M06-2X/6-311+G(d,p)) predict electrophilic sites for functionalization. For example, the lactam carbonyl (C=O) exhibits high electrophilicity (Fukui ff^- = 0.15), making it amenable to nucleophilic additions. MD simulations (AMBER) further assess solvent-accessible surfaces to prioritize modification sites (e.g., N-alkylation vs. C-H activation) .

Q. What safety protocols are essential for handling this compound in biological assays?

  • Methodological Answer : GHS Category 4 acute toxicity (oral, dermal) mandates PPE (nitrile gloves, respirators) and fume hood use. In case of exposure, immediate decontamination (15-minute eye rinsing with saline; activated charcoal for ingestion) is critical. LC-MS monitoring of metabolic byproducts (e.g., hydroxylated derivatives) is advised in cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.